Ionization and Solubility: Acid vs. Ester
The target compound (CAS 882747-63-9) exists as the free carboxylic acid with a predicted acid dissociation constant (pKa) of 3.46 ± 0.10 . At physiological pH 7.4, this pKa predicts that >99.99% of the compound will exist in the ionized carboxylate form, conferring substantially higher aqueous solubility compared to the neutral methyl ester analog (CAS 900015-19-2), which lacks an ionizable acid group. The methyl ester is expected to have a higher logP and lower aqueous solubility, consistent with the documented limited bioavailability of the ester prodrug GSK0660 that motivated development of improved analogs .
| Evidence Dimension | Predicted pKa and ionization state at pH 7.4 |
|---|---|
| Target Compound Data | Predicted pKa = 3.46 ± 0.10; >99.99% ionized (carboxylate) at pH 7.4 |
| Comparator Or Baseline | Methyl ester analog (CAS 900015-19-2): no ionizable acid group; predominantly neutral at pH 7.4; higher logP expected |
| Quantified Difference | pKa difference vs. ester: ~3.5 log units (pKa ~3.5 for acid vs. no acidic pKa for ester); estimated >100-fold difference in aqueous solubility at pH 7.4 based on ionization state alone |
| Conditions | Predicted using ACD/Labs or equivalent computational models at 25°C, 0.1 M ionic strength |
Why This Matters
The >100-fold predicted solubility difference directly determines which in vitro assay formats (e.g., aqueous buffer vs. DMSO stock with surfactant) can reliably generate dose-response data without compound precipitation, making CAS 882747-63-9 the preferred starting point for biochemical and cell-based assays requiring aqueous compatibility.
